

Half-life and decay characteristics of Eu-152

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Europium-152*

Cat. No.: *B1220608*

[Get Quote](#)

An In-depth Technical Guide on the Half-life and Decay Characteristics of **Europium-152**

Introduction

Europium-152 (Eu-152) is a synthetic radioisotope of europium with significant applications in science and technology, primarily as a standard calibration source for gamma-ray spectrometers.^{[1][2]} Its long half-life and complex decay scheme, featuring a wide range of well-defined gamma-ray energies, make it an invaluable tool for the energy and efficiency calibration of radiation detectors.^{[1][2]} This guide provides a comprehensive overview of the nuclear decay properties of Eu-152, its isomeric states, and the experimental methodologies used to characterize them, tailored for researchers, scientists, and professionals in drug development who may utilize radioisotopes in their work.

Core Decay Properties of Eu-152

Europium-152 has a half-life of approximately 13.5 years.^{[1][2]} The most precisely measured value for the ground state of Eu-152 is 13.522 ± 0.016 years.^[3] It undergoes decay through two primary modes: electron capture (EC) and beta-minus (β^-) decay.^{[3][4]} A minor branch of positron (β^+) emission, accompanying electron capture, also occurs.^[3]

The dominant decay path is electron capture, accounting for approximately 72.1% of all decays, which transforms Eu-152 into Samarium-152 (Sm-152).^{[3][4][5]} The remaining 27.9% of decays occur via beta-minus emission, leading to the formation of Gadolinium-152 (Gd-152).^{[3][4]}

Isomeric States

In addition to its ground state, Eu-152 has two notable metastable isomers, Eu-152m1 and Eu-152m2.^{[6][7]} These isomers have different half-lives and decay properties compared to the ground state.

- Eu-152m1: This isomer has a half-life of 9.3116 hours and also decays to both Gd-152 (72%) and Sm-152 (28%).^{[6][8]}
- Eu-152m2: This isomer is shorter-lived, with a half-life of 96 minutes (a more precise measurement is 95.8 ± 0.4 minutes).^{[6][9]} It decays primarily through isomeric transition (IT) to other states of Eu-152.^[10]

Quantitative Decay Data

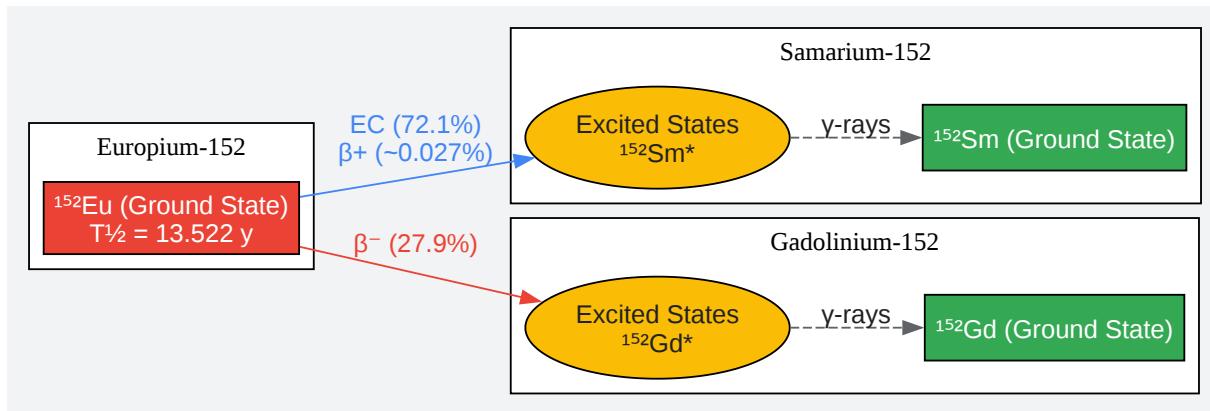
The decay characteristics of Eu-152 and its isomers are summarized in the tables below.

Table 1: Half-life and Decay Modes of Eu-152 Isomers

Isotope/Isomer	Half-life	Primary Decay Mode(s)	Branching Ratio (%)	Daughter Nuclide(s)
Eu-152	13.522 ± 0.016 years ^[3]	Electron Capture (EC)	72.1 ^{[3][4]}	Sm-152
Beta-minus (β^-)	27.9 ^{[3][4]}	Gd-152		
Positron (β^+)	~ 0.027 ^[3]	Sm-152		
Eu-152m1	9.3116 hours ^{[6][10]}	Beta-minus (β^-)	72.0 ^[8]	Gd-152
Electron Capture (EC)	28.0 ^[8]	Sm-152		
Eu-152m2	95.8 ± 0.4 minutes ^[9]	Isomeric Transition (IT)	>99 ^[10]	Eu-152

Table 2: Q-Values for Eu-152 Ground State Decay

Decay Mode	Q-Value (keV)
Electron Capture (QEC)	1874.3 ± 0.7 [3]
Beta-minus ($Q\beta^-$)	1818.8 ± 1.1 [3]


Table 3: Principal Gamma-ray Emissions from Eu-152 Decay

This table lists the most prominent gamma rays emitted following the decay of the Eu-152 ground state. These emissions are critical for its use as a calibration source.

Energy (keV)	Emission Probability (%)	Originating Decay Mode
121.7817[11]	28.67[10]	EC
244.6974[11]	7.55[11]	EC
344.2785[11]	26.56[10]	β^-
411.1165[11]	2.24[10]	β^-
443.965[11]	3.125[11]	EC
778.9045[11]	12.96[10]	β^-
964.08[10]	14.65[10]	EC
1085.87[4]	-	EC
1112.07[4]	-	β^-
1408.01[10]	21.07[10]	EC

Decay Scheme Visualization

The decay of Eu-152 is complex, involving transitions to multiple excited states in its daughter nuclei. The following diagram illustrates the primary decay pathways.

[Click to download full resolution via product page](#)

Caption: Simplified decay scheme of **Europium-152**.

Experimental Protocols

The precise determination of half-lives and decay characteristics relies on sophisticated experimental techniques, most commonly involving high-resolution gamma-ray spectroscopy.

Half-life Measurement

A common method for measuring the half-life of a radioisotope like an Eu-152 isomer involves producing the isotope and then measuring the decay of its characteristic gamma-ray emissions over time.

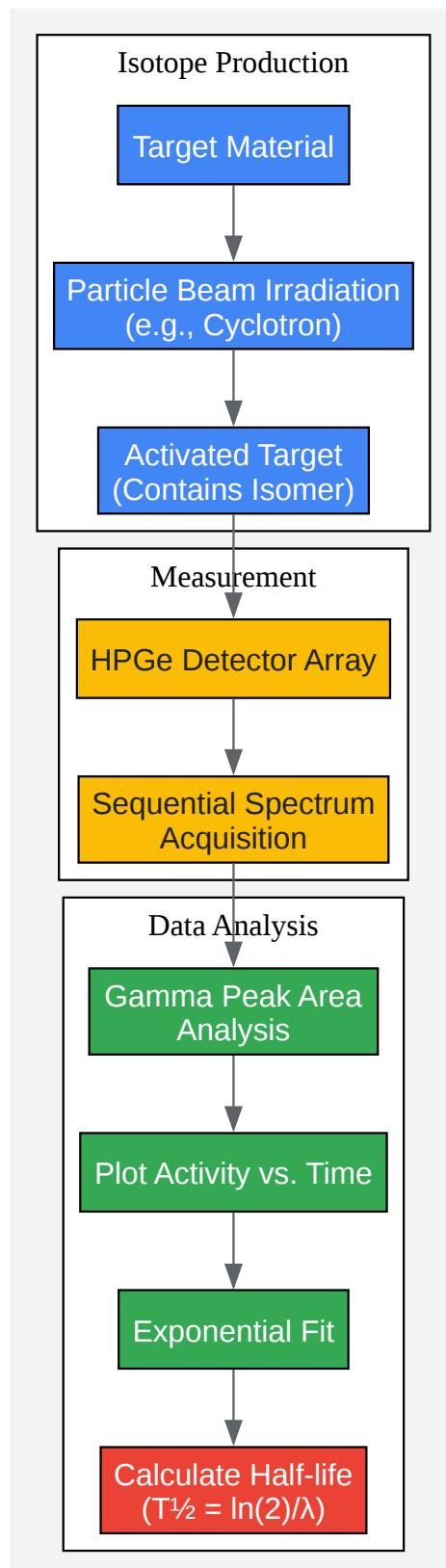
Experimental Protocol for Eu-152m2 Half-life Determination:

- Production of Isomer: The Eu-152m2 isomer can be produced via a nuclear reaction, for example, by bombarding a target with a particle beam from a cyclotron.[9]
- Sample Preparation: The activated target containing the Eu-152m2 is placed in a well-defined geometry at a fixed distance from a gamma-ray detector.

- Gamma-ray Spectroscopy: A high-purity germanium (HPGe) detector, often surrounded by a Compton suppression shield (like Bismuth Germanate - BGO scintillators) to improve signal-to-noise, is used to acquire gamma-ray spectra.[9] The detector system is calibrated for energy and efficiency using standard sources.
- Data Acquisition: Spectra are collected sequentially over a period of several half-lives. For each spectrum, the net peak area of a prominent gamma-ray from the isomer's decay cascade (e.g., the 90 keV gamma ray for Eu-152m2) is determined.[9]
- Decay Curve Analysis: The net peak area (proportional to the activity) is plotted against time on a semi-logarithmic scale. An exponential decay curve is fitted to the data points.
- Half-life Calculation: The half-life ($T_{1/2}$) is calculated from the decay constant (λ) obtained from the fit, using the relationship $T_{1/2} = \ln(2)/\lambda$. Statistical and systematic uncertainties are carefully evaluated.[9]

Decay Scheme and Branching Ratio Determination

To elucidate complex decay schemes and determine branching ratios, gamma-gamma coincidence spectroscopy is employed.


Experimental Protocol using a Detector Array:

- Source and Detector Array: A calibrated Eu-152 source is placed at the center of a spectrometer array consisting of multiple Compton-suppressed HPGe detectors (e.g., the 8π spectrometer).[12]
- Coincidence Data Acquisition: Data is collected in an event-by-event mode, where the energy and time of every gamma-ray interaction in each detector are recorded.
- Data Analysis: A coincidence matrix (a 2D histogram of $E_{\gamma 1}$ vs. $E_{\gamma 2}$) is generated. Gating on a specific gamma-ray peak in one dimension allows the generation of a spectrum of coincident gamma rays in the other dimension.
- Level Scheme Construction: By analyzing these coincidence relationships, the cascade of gamma transitions can be pieced together, establishing the energy levels of the daughter nucleus.

- Intensity and Branching Ratio Calculation: The intensities of the gamma rays, corrected for detector efficiency and internal conversion, are used to determine the relative population and depopulation of each energy level. This information allows for the calculation of branching ratios for the different decay paths.[12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the experimental determination of a radionuclide's half-life.

[Click to download full resolution via product page](#)

Caption: Workflow for half-life determination.

Conclusion

Europium-152 is a cornerstone radionuclide for gamma-ray spectroscopy applications due to its convenient half-life and rich spectrum of emission lines. A thorough understanding of its decay characteristics, including those of its isomers, is essential for its proper use in the calibration of radiation detectors and in nuclear research. The experimental protocols outlined herein, based on high-resolution gamma-ray and coincidence spectroscopy, represent the standard methodologies for obtaining the high-precision nuclear data required by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. radiocode.com [radiocode.com]
- 2. radiocode.com [radiocode.com]
- 3. Inhb.fr [Inhb.fr]
- 4. mirdsoft.org [mirdsoft.org]
- 5. hpschapters.org [hpschapters.org]
- 6. Isotopes_of_europium [chemeurope.com]
- 7. Isotopes of europium - Wikipedia [en.wikipedia.org]
- 8. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 9. osti.gov [osti.gov]
- 10. wwwndc.jaea.go.jp [wwwndc.jaea.go.jp]
- 11. www-nds.iaea.org [www-nds.iaea.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Half-life and decay characteristics of Eu-152]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1220608#half-life-and-decay-characteristics-of-eu-152>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com